5-fluoro-2-hydroxypyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydroxypyridine-4-carboxylic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both fluorine and hydroxyl groups in its structure imparts distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-hydroxypyridine-4-carboxylic acid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of 2-hydroxypyridine-4-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 5-fluoro-2-pyridone-4-carboxylic acid.
Reduction: Formation of 5-fluoro-2-hydroxypyridine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-hydroxypyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-hydroxypyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-hydroxypyridine
- 2-Hydroxypyridine-4-carboxylic acid
- 5-Fluoro-2-pyridone-4-carboxylic acid
Uniqueness
5-Fluoro-2-hydroxypyridine-4-carboxylic acid is unique due to the simultaneous presence of fluorine and hydroxyl groups, which imparts distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1214385-23-5 |
---|---|
Molecular Formula |
C6H4FNO3 |
Molecular Weight |
157.10 g/mol |
IUPAC Name |
5-fluoro-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4FNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
SQAUYVSHDAQVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.